

Physical and chemical properties of 4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Cbz-Morpholine-3-carboxylic acid

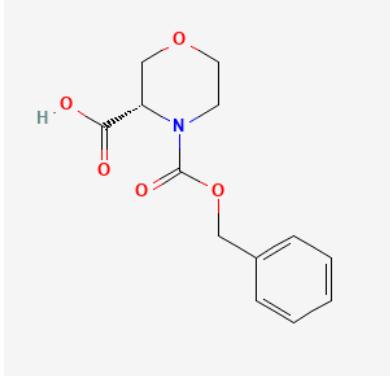
Cat. No.: B1365841

[Get Quote](#)

An In-depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of **4-Cbz-Morpholine-3-carboxylic acid**, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We delve into its core physicochemical properties, analytical characterization methodologies, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the effective utilization of this versatile compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of its application.


Introduction

4-Cbz-Morpholine-3-carboxylic acid, also known as (S)-4-(benzyloxycarbonyl)morpholine-3-carboxylic acid, is a chiral, N-protected morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for controlled, sequential chemical transformations, while the carboxylic acid functionality at the 3-position serves as a critical handle for peptide coupling.

and other derivatizations.^[1] This unique combination of features makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics such as enzyme inhibitors and receptor antagonists.^{[2][3]}

Section 1: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of **4-Cbz-Morpholine-3-carboxylic acid** are summarized below.

Property	Value	Source
Chemical Structure		[4]
Molecular Formula	C ₁₃ H ₁₅ NO ₅	[4]
Molecular Weight	265.26 g/mol	[4]
CAS Number	819078-65-4 (for S-enantiomer)	[4][5]
Appearance	White to off-white powder or crystals	[6]
IUPAC Name	(3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid	[4]
Solubility	Soluble in methanol, ethyl acetate, and other common organic solvents.	[7]
Storage Temperature	2-8°C, keep in a dark, dry, and sealed place.	[8][9]

Section 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of **4-Cbz-Morpholine-3-carboxylic acid**. The following techniques are standard for a comprehensive quality control assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the morpholine ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The morpholine protons typically appear as a complex multiplet pattern between 3.0 and 4.5 ppm.[10] The two benzylic protons of the Cbz group will present as a singlet or a pair of doublets around 5.1-5.2 ppm, and the five aromatic protons will be observed in the 7.2-7.4 ppm region.[11] The acidic proton of the carboxylic acid may be observed as a broad singlet, often above 10 ppm, or may undergo exchange and not be visible.
- ^{13}C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyls of the carbamate and carboxylic acid (typically \sim 155-175 ppm), the aromatic carbons (\sim 127-136 ppm), the benzylic carbon (\sim 67 ppm), and the aliphatic carbons of the morpholine ring (\sim 45-70 ppm).[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For **4-Cbz-Morpholine-3-carboxylic acid** ($\text{C}_{13}\text{H}_{15}\text{NO}_5$), the expected monoisotopic mass is approximately 265.095 Da.[4] Electrospray ionization (ESI) is a common technique, and the compound can be observed as the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 266.1 or the sodiated adduct $[\text{M}+\text{Na}]^+$ at m/z 288.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of non-volatile compounds like N-protected amino acids.[13][14] A reverse-phase method is typically employed.

- Rationale: The Cbz group imparts sufficient hydrophobicity to the molecule, allowing for good retention and separation on C18 columns.[15] UV detection is highly effective due to the strong absorbance of the phenyl ring in the Cbz group, typically monitored at wavelengths between 254 nm and 280 nm.[13]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Cbz-Morpholine-3-carboxylic acid** stems from the orthogonal reactivity of its two key functional groups.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a robust protecting group that can be selectively removed under specific conditions, most commonly via catalytic hydrogenolysis.[\[16\]](#)

- Method: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under a hydrogen atmosphere (typically 1 atm) in the presence of a palladium catalyst, such as 10% palladium on carbon (Pd/C).[\[17\]](#)
- Causality: This method is highly efficient and clean, as the byproducts are toluene and carbon dioxide, which are easily removed. It is also mild and preserves the stereochemistry of the chiral center. Alternative methods like using HBr in acetic acid can be employed but are more corrosive and can sometimes lead to side reactions.

Activation of the Carboxylic Acid

The carboxylic acid is a versatile handle for forming amide bonds, a cornerstone of peptide and medicinal chemistry.

- Method: The carboxylic acid is typically activated using peptide coupling reagents to form an active ester or related species, which then readily reacts with a primary or secondary amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBT (Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[\[18\]](#)
- Causality: The use of coupling reagents is necessary to convert the poor leaving group of the carboxylic acid (hydroxide) into a good leaving group. This facilitates amide bond formation under mild conditions, minimizing racemization of the adjacent chiral center.

Section 4: Experimental Protocols

The following protocols represent standardized, validated methods for the analysis of **4-Cbz-Morpholine-3-carboxylic acid**.

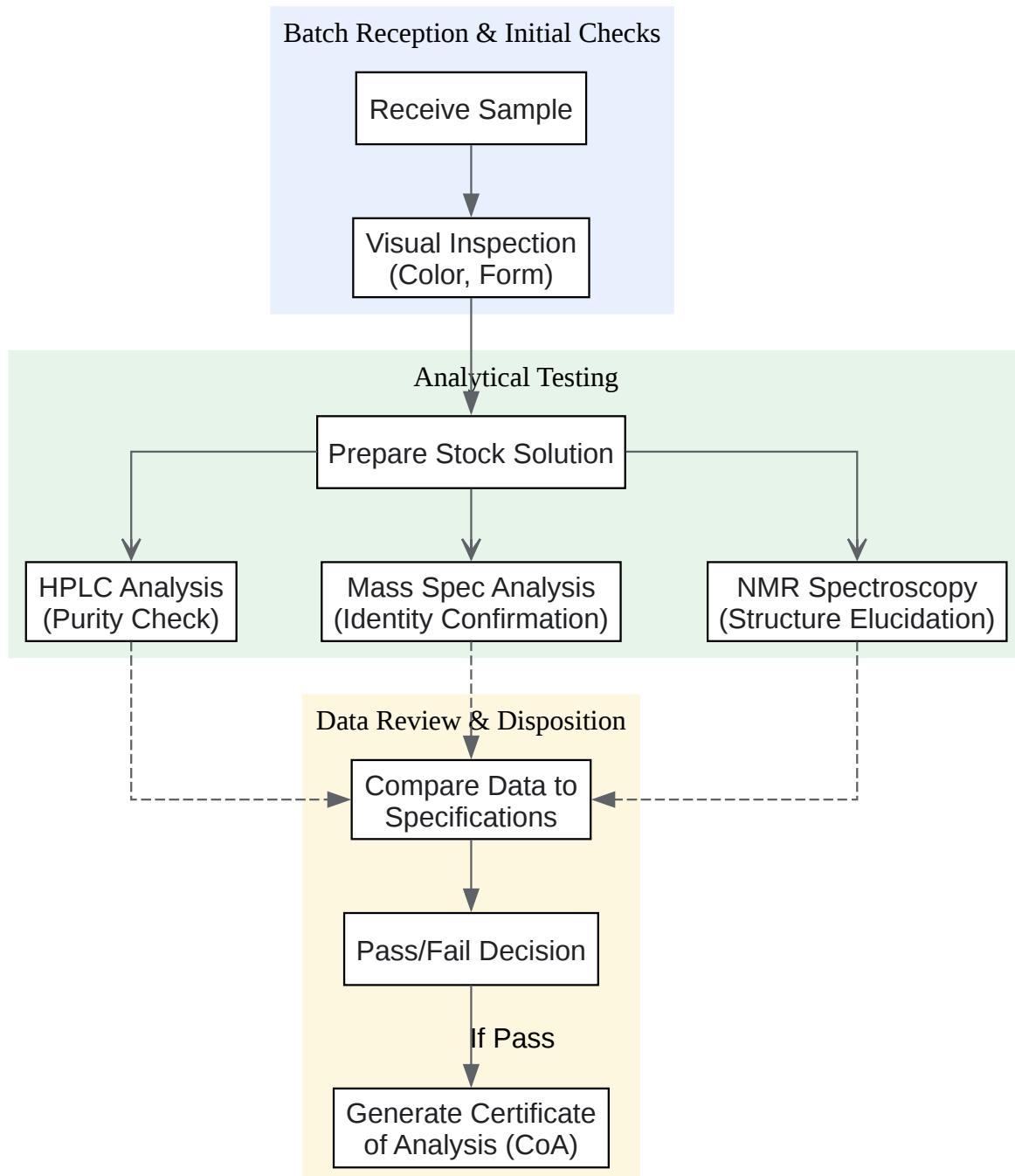
Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for assessing the chemical purity.

- Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-17 min: 5% to 95% B
 - 17-20 min: 95% B
 - 20-21 min: 95% to 5% B
 - 21-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.
- Injection Volume: 10 μ L.
- Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structural Confirmation by ^1H NMR

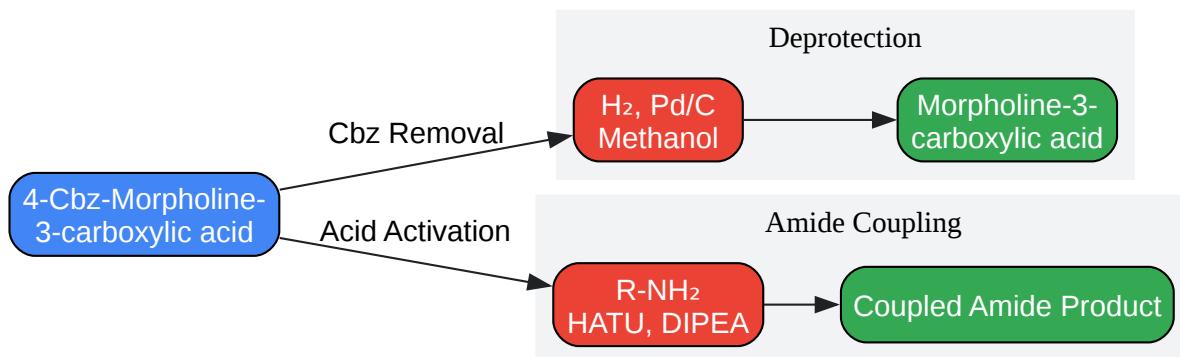
This protocol describes the preparation of a sample for ^1H NMR analysis.


- Sample Preparation: Accurately weigh 5-10 mg of **4-Cbz-Morpholine-3-carboxylic acid**.

- Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6). DMSO-d_6 is often preferred as it can help in observing the acidic proton.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative proton ratios, confirming they match the expected structure.

Section 5: Visualizations

Workflow for Analytical Characterization


The following diagram illustrates a standard workflow for the quality control and characterization of a new batch of **4-Cbz-Morpholine-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Standard QC workflow for **4-Cbz-Morpholine-3-carboxylic acid**.

Key Chemical Reactivity Diagram

This diagram outlines the primary synthetic transformations involving **4-Cbz-Morpholine-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Key reactions of **4-Cbz-Morpholine-3-carboxylic acid**.

Conclusion

4-Cbz-Morpholine-3-carboxylic acid is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the orthogonal reactivity of its functional groups, provide chemists with a reliable tool for constructing complex molecular architectures. The analytical and synthetic protocols detailed in this guide offer a robust framework for the effective handling, characterization, and application of this compound, empowering researchers to advance their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-4-((Benzyl)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]
- 4. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 819078-65-4|(S)-4-((Benzyl)carbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 8. 4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID | 256446-67-0 [chemicalbook.com]
- 9. 869681-70-9|(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. aapep.bocsci.com [aapep.bocsci.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.hightfine.com]
- 17. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Cbz-Morpholine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365841#physical-and-chemical-properties-of-4-cbz-morpholine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com